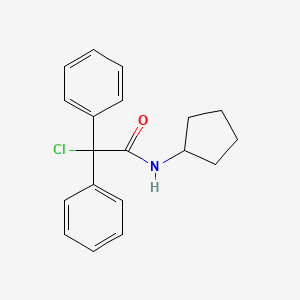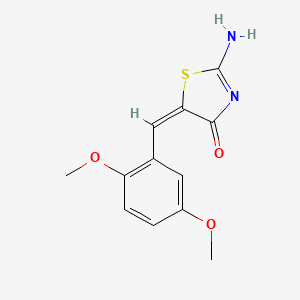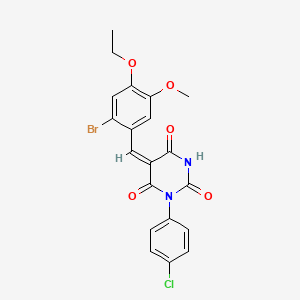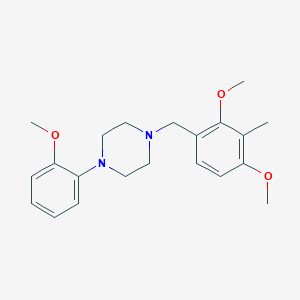
2-chloro-N-cyclopentyl-2,2-diphenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-cyclopentyl-2,2-diphenylacetamide, also known as CPP, is a chemical compound that has been widely used in scientific research. It belongs to the class of compounds known as N-arylcyclohexylamines, which have been found to have a variety of pharmacological properties. CPP has been used in various studies to investigate its mechanism of action, as well as its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 2-chloro-N-cyclopentyl-2,2-diphenylacetamide involves its binding to the NMDA receptor, which prevents the activation of the receptor by glutamate. Glutamate is the primary neurotransmitter that activates the NMDA receptor, and its binding results in the influx of calcium ions into the cell, leading to various downstream signaling events. By blocking the activation of the NMDA receptor, 2-chloro-N-cyclopentyl-2,2-diphenylacetamide can modulate the activity of neurons and alter synaptic plasticity.
Biochemical and Physiological Effects
2-chloro-N-cyclopentyl-2,2-diphenylacetamide has been found to have a variety of biochemical and physiological effects. In animal studies, it has been shown to impair learning and memory processes, as well as induce seizures and other neurological symptoms. 2-chloro-N-cyclopentyl-2,2-diphenylacetamide has also been found to have analgesic properties, which may be related to its ability to block NMDA receptors in the spinal cord. In addition, 2-chloro-N-cyclopentyl-2,2-diphenylacetamide has been found to have anti-inflammatory properties, which may be useful in the treatment of various inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-chloro-N-cyclopentyl-2,2-diphenylacetamide in lab experiments is its selectivity for the NMDA receptor. This allows researchers to specifically investigate the role of this receptor in various physiological and pathological conditions. However, one limitation of using 2-chloro-N-cyclopentyl-2,2-diphenylacetamide is its potential toxicity and side effects. In high doses, 2-chloro-N-cyclopentyl-2,2-diphenylacetamide can induce seizures and other neurological symptoms, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 2-chloro-N-cyclopentyl-2,2-diphenylacetamide. One area of interest is the development of new NMDA receptor antagonists with improved selectivity and safety profiles. Another area of interest is the investigation of the role of NMDA receptors in various neurological disorders, such as Alzheimer's disease and schizophrenia. Finally, the potential therapeutic applications of 2-chloro-N-cyclopentyl-2,2-diphenylacetamide and other NMDA receptor antagonists should be further explored, particularly in the areas of pain management and inflammation.
Synthesemethoden
The synthesis of 2-chloro-N-cyclopentyl-2,2-diphenylacetamide involves the reaction of 2,2-diphenylacetic acid with cyclopentylamine in the presence of thionyl chloride and triethylamine. The resulting product is then chlorinated using thionyl chloride to yield 2-chloro-N-cyclopentyl-2,2-diphenylacetamide. The synthesis of 2-chloro-N-cyclopentyl-2,2-diphenylacetamide is relatively straightforward and can be easily scaled up for large-scale production.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-cyclopentyl-2,2-diphenylacetamide has been widely used in scientific research as a tool to investigate the function of NMDA receptors in the brain. NMDA receptors are a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes. 2-chloro-N-cyclopentyl-2,2-diphenylacetamide has been found to be a potent and selective antagonist of the NMDA receptor, which makes it a valuable tool for studying the role of these receptors in various physiological and pathological conditions.
Eigenschaften
IUPAC Name |
2-chloro-N-cyclopentyl-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO/c20-19(15-9-3-1-4-10-15,16-11-5-2-6-12-16)18(22)21-17-13-7-8-14-17/h1-6,9-12,17H,7-8,13-14H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOHQNRUHBPTPGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-cyclopentyl-2,2-diphenylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{1-[(3,4-dimethylphenyl)sulfonyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole](/img/structure/B6122155.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B6122160.png)



![6-hydroxy-5-methyl-3,4-dihydro-1(2H)-naphthalenone O-[2-(methylthio)benzoyl]oxime](/img/structure/B6122188.png)
![2-{[2-(3-bromophenyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide](/img/structure/B6122192.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-[1-(3-phenoxypropanoyl)-4-piperidinyl]propanamide](/img/structure/B6122202.png)

![N-{anilino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-3,4-dichlorobenzamide](/img/structure/B6122217.png)
![6-ethyl-9-hydroxy-5-(2-methylphenyl)-7-oxa-5-azatetracyclo[6.3.0.0~2,6~.0~3,10~]undecan-4-one](/img/structure/B6122221.png)
![N-(2-ethoxyphenyl)-2-(5-oxo-3-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B6122223.png)
![2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-isopropylphenyl)acetamide](/img/structure/B6122250.png)
![ethyl 4-(3-{3-[(3-chlorophenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B6122257.png)